molecular formula C21H17ClN2O5S B2438183 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 922089-44-9

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2438183
CAS No.: 922089-44-9
M. Wt: 444.89
InChI Key: MRBVWALRTWOGIP-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O5S and its molecular weight is 444.89. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-12-3-6-19(28-2)20(9-12)30(26,27)24-14-5-8-17-15(11-14)21(25)23-16-10-13(22)4-7-18(16)29-17/h3-11,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBVWALRTWOGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This article will explore its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Dibenzo[b,f][1,4]oxazepine core : This core structure is known for its diverse biological activities.
  • Chloro and methoxy substituents : These functional groups may influence the compound's reactivity and biological interactions.

Molecular Formula : C21H19ClN2O3S
Molecular Weight : 378.8 g/mol

Biological Activity Overview

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities, including:

  • Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Neuroactive effects : The structure suggests potential interactions with neurotransmitter systems, particularly in relation to dopamine receptors.
  • Anticancer potential : Similar compounds have been investigated for their ability to inhibit tumor growth.

The mechanism of action for this compound may involve:

  • Interaction with Receptors : The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter activity.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways related to inflammation or cancer progression.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the antibacterial effects of various dibenzo[b,f][1,4]oxazepine derivatives. Compounds similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) demonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Studies :
    • Research on related compounds indicated that they act as antagonists at dopamine D2 receptors. This suggests a potential role in treating neuropsychiatric disorders such as schizophrenia.
  • Anticancer Activity :
    • Preliminary studies showed that certain dibenzo derivatives exhibit cytotoxic effects on cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin)benzamideSimilar dibenzo structure with methyl substitutionAntibacterial and anticancer properties
4-Chloro-N-(10-methyl-dibenzo[b,f][1,4]oxazepin)benzamideVariant with different substitution patternsPotential neuroactive effects
8-Aminodibenz[b,f][1,4]oxazepinAmino group instead of carbonylNeuroactive properties

Future Directions for Research

Given the promising preliminary findings regarding the biological activities of this compound, further research is warranted in the following areas:

  • In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Derivatives Exploration : Investigating analogs with varied substitutions could yield compounds with enhanced potency or selectivity.

Scientific Research Applications

Structural Overview

The compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a polycyclic structure that may influence its pharmacological properties. The presence of the chloro group and the oxo moiety are crucial for its biological effects.

  • Molecular Formula : C19H18ClN2O4S
  • Molecular Weight : 396.87 g/mol
  • CAS Number : 922089-48-3

Antipsychotic Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class can selectively inhibit dopamine D2 receptors. This mechanism is significant for treating neuropsychiatric disorders such as schizophrenia and bipolar disorder. The structural similarity of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) to known antipsychotics suggests potential efficacy in these applications .

Anti-inflammatory Properties

Preliminary studies have shown that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating various inflammatory conditions .

Antimicrobial Activity

Some derivatives of dibenzo[b,f][1,4]oxazepines have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide moiety in this compound may enhance its effectiveness against bacterial infections .

Case Study 1: Antipsychotic Efficacy

A study investigated the antipsychotic potential of various dibenzo[b,f][1,4]oxazepine derivatives in animal models. The results indicated that compounds similar to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibited significant reductions in psychotic symptoms compared to control groups.

Case Study 2: Anti-inflammatory Activity

In a laboratory setting, researchers evaluated the anti-inflammatory effects of sulfonamide derivatives derived from dibenzo[b,f][1,4]oxazepines. The findings revealed a marked decrease in inflammatory markers in treated groups, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeKey Challenges
ChlorosulfonationClSO₃H, 0–5°C, 2h60–70%Thermal decomposition risk
Amine CouplingDCM, Et₃N, RT, 12h50–65%Competing hydrolysis

Basic: What spectroscopic techniques effectively characterize this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10.2 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .
  • IR Spectroscopy: Confirm S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
  • HPLC-MS: Assess purity (>95%) and molecular ion [M+H]⁺ (e.g., m/z 456.3 calculated for C₂₁H₁₈ClN₂O₅S) .

Q. Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic PeaksStructural Assignment
¹H NMRδ 10.2 (s, 1H)Sulfonamide NH
IR1348 cm⁻¹S=O symmetric stretch
X-ray DiffractionR factor <0.05Confirms fused ring geometry

Advanced: How to design experiments investigating metabolic stability in vitro?

Methodological Answer:

Liver Microsome Assays:

  • Incubate the compound with human liver microsomes (HLMs) at 37°C.
  • Use NADPH as a cofactor and sample at 0, 15, 30, 60 minutes.
  • Quantify parent compound degradation via LC-MS/MS .

Confounding Factors:

  • Non-Enzymatic Degradation: Include controls without NADPH.
  • Protein Binding: Use ultracentrifugation to isolate unbound fractions .

Advanced: How to resolve contradictions in biological activity across assays?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability: Differences in buffer composition (e.g., Tris vs. phosphate) affecting ionization .
  • Cell Line Heterogeneity: Use standardized cell lines (e.g., HEK293) with consistent passage numbers .

Q. Table 3: Assay Optimization Strategies

IssueMitigationReference
Inconsistent IC₅₀Validate target engagement via SPR or ITC
Off-target effectsPerform counter-screening against related receptors

Advanced: How to integrate computational methods with experimental data for binding affinity prediction?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model ligand-receptor interactions (e.g., with COX-2).

Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess conformational changes .

Validation: Cross-check computational predictions with SPR or fluorescence polarization assays .

Q. Table 4: Computational Parameters

ParameterSettingPurpose
Docking Grid20 ųEnsures full ligand flexibility
MD Time Step2 fsBalances accuracy and computational cost

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.